4',7'-Dimethoxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-2'-methanol
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Overview
Description
4’,7’-Dimethoxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-2’-methanol is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,7’-Dimethoxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-2’-methanol typically involves multiple steps, including the formation of the benzimidazole core, functionalization of the aromatic rings, and introduction of the piperazine moiety. Common reagents used in these reactions include:
Aromatic amines: for the formation of the benzimidazole core.
Methoxy groups: introduced via methylation reactions.
Piperazine derivatives:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4’,7’-Dimethoxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-2’-methanol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4’,7’-Dimethoxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-2’-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to active sites: of enzymes, inhibiting their activity.
Interact with receptors: , modulating their signaling pathways.
Disrupt cellular processes: , leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as albendazole and mebendazole.
Piperazine derivatives: Such as piperazine citrate and piperazine phosphate.
Uniqueness
4’,7’-Dimethoxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-2’-methanol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
188299-91-4 |
---|---|
Molecular Formula |
C23H28N6O3 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[4,7-dimethoxy-1-methyl-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C23H28N6O3/c1-27-7-9-29(10-8-27)14-5-6-16-17(11-14)25-23(24-16)15-12-18(31-3)21-20(22(15)32-4)26-19(13-30)28(21)2/h5-6,11-12,30H,7-10,13H2,1-4H3,(H,24,25) |
InChI Key |
RKTORUZJTSNHIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C5C(=C4OC)N=C(N5C)CO)OC |
Origin of Product |
United States |
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